molecular formula C9H12O B165765 2-Phenyl-2-propanol CAS No. 617-94-7

2-Phenyl-2-propanol

Cat. No.: B165765
CAS No.: 617-94-7
M. Wt: 136.19 g/mol
InChI Key: BDCFWIDZNLCTMF-UHFFFAOYSA-N
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Description

2-Phenyl-2-propanol is a chemical compound that belongs to the alcohol group. It is a derivative of cumene and is characterized by its white to pale-yellow, odorless solid form. The compound has a chemical formula of C₉H₁₂O and a molar mass of 136.19 g/mol .

Mechanism of Action

Target of Action

2-Phenyl-2-propanol, also known as 2-Phenylpropan-2-ol, is a chemical compound that belongs to the alcohol group . It is a derivative of cumene It is known to be used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Mode of Action

It is known that this compound can be synthesized through the grignard reaction between phenylmagnesium bromide and acetone . This suggests that it may interact with its targets through similar chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

It is known that this compound is the main metabolite of cumene . Therefore, it can serve as a biomarker of cumene , suggesting that it may be involved in the metabolic pathways of cumene.

Pharmacokinetics

It is known that this compound is a white to pale-yellow, odorless solid which is combustible yet difficult to ignite and barely dissolves in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that this compound may lead to allergic reactions in humans . This suggests that it may have immunomodulatory effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in water is very low , which may affect its distribution and action in aqueous environments. Furthermore, it is combustible yet difficult to ignite , suggesting that it may be stable under normal environmental conditions but can react under certain conditions, such as high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-2-propanol can be synthesized through the Grignard reaction between phenylmagnesium bromide and acetone. This reaction involves the addition of phenylmagnesium bromide to acetone, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the compound is often produced using similar Grignard reaction methods, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenyl-2-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenyl-2-butanol
  • Benzyl alcohol
  • 4-Methyl-1-pentanol
  • α,α-Dimethylbenzyl alcohol

Comparison: 2-Phenyl-2-propanol is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct set of chemical properties and reactivity patterns, making it valuable in specific industrial and research applications .

Properties

IUPAC Name

2-phenylpropan-2-ol
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InChI

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCFWIDZNLCTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)O
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID3027247
Record name 2-Phenylpropan-2-ol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Solid; [HSDB] Yellow liquid; mp = 32-34 deg C; [MSDSonline]
Record name Benzenemethanol, .alpha.,.alpha.-dimethyl-
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Record name 2-Phenylisopropanol
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Boiling Point

202 °C @ 760 MM HG
Record name 2-PHENYLISOPROPANOL
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, BENZENE
Record name 2-PHENYLISOPROPANOL
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Density

0.9735 @ 20 °C/4 °C
Record name 2-PHENYLISOPROPANOL
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Vapor Pressure

Vapor pressure = 0.52 mm Hg at 37.8 °C
Record name 2-PHENYLISOPROPANOL
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Color/Form

PRISMS

CAS No.

617-94-7
Record name 2-Phenyl-2-propanol
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Record name 2-Phenyl-2-propanol
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Melting Point

36 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
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0.025 g
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15 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
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Reaction Step One
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0.025 g
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Synthesis routes and methods IV

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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